

Application Notes: Super-Resolution Microscopy Using Tetrazine Dyes

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Compound of Interest

Compound Name: BP Fluor 488 Tetrazine

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These application notes provide a comprehensive overview of the use of tetrazine dyes in super-resolution microscopy. Tetrazine dyes, in conjunction with bioorthogonal chemistry, offer a powerful tool for high-resolution imaging of cellular structures and dynamics. Their fluorogenic nature, rapid reaction kinetics, and small size make them ideal for advanced imaging techniques such as STED, STORM, and DNA-PAINT.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Key Advantages of Tetrazine Dyes in Super-Resolution Microscopy:

- **Fluorogenicity:** Tetrazine dyes exhibit fluorescence quenching that is reversed upon reaction with a dienophile, such as trans-cyclooctene (TCO). This results in a significant increase in fluorescence intensity, leading to high signal-to-noise ratios and enabling wash-free imaging.[\[2\]](#)[\[3\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)
- **Bioorthogonal Labeling:** The reaction between a tetrazine and a TCO-modified molecule is highly specific and occurs rapidly under physiological conditions, allowing for precise labeling of target biomolecules in living cells with minimal perturbation.[\[2\]](#)[\[4\]](#)[\[10\]](#)
- **Minimal Linkage Error:** The small size of tetrazine dyes and the efficiency of the click chemistry reaction minimize the distance between the fluorophore and the target protein, which is crucial for achieving high spatial resolution.[\[3\]](#)[\[4\]](#)

- **Versatility:** A wide range of tetrazine-conjugated dyes spanning the visible spectrum are commercially available, enabling multicolor super-resolution imaging.[\[2\]](#)[\[6\]](#)
- **Live-Cell Compatibility:** The rapid kinetics and biocompatibility of the tetrazine-TCO ligation make it well-suited for dynamic imaging in living cells.[\[1\]](#)[\[4\]](#)[\[11\]](#)[\[12\]](#)

Applications in Super-Resolution Microscopy

Tetrazine dyes have been successfully employed in various super-resolution techniques:

- **Stimulated Emission Depletion (STED) Microscopy:** The high photostability and brightness of tetrazine dyes upon reaction make them excellent probes for STED imaging, allowing for the visualization of subcellular structures with high resolution in live cells.[\[1\]](#)[\[4\]](#)
- **Stochastic Optical Reconstruction Microscopy (STORM):** The photoswitching properties of some tetrazine-conjugated dyes, particularly in the presence of thiols, enable their use in dSTORM to image cellular components like the actin cytoskeleton with nanoscale resolution.[\[9\]](#)[\[13\]](#)[\[14\]](#)
- **DNA-PAINT (Points Accumulation for Imaging in Nanoscale Topography):** The specificity of the tetrazine-TCO reaction can be utilized to attach DNA docking strands to target molecules for DNA-PAINT imaging, offering another avenue for achieving super-resolution.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)
- **Super-Resolution Optical Fluctuation Imaging (SOFI):** The blinking characteristics of tetrazine dyes can also be exploited for SOFI, a technique that provides enhanced resolution by analyzing the temporal fluctuations of fluorescence.[\[1\]](#)

Quantitative Data of Tetrazine Dyes

The following tables summarize the photophysical properties of various tetrazine-conjugated dyes before and after reaction with a dienophile. This data is essential for selecting the appropriate dye for a specific super-resolution application.

Table 1: Spectroscopic Properties of Tetrazine-Dyes Before and After Reaction with TCO-Lys*
[\[2\]](#)

Tetrazine-Dye	Absorption Max (nm) - Unreacted	Emission Max (nm) - Unreacted	Absorption Max (nm) - Reacted	Emission Max (nm) - Reacted	Fluorescence Enhancement (-fold)
ATTO425-Tet	515	-	439	485	15-40
ATTO465-Tet	515	-	453	507	15-40
ATTO488-Tet	501	523	501	523	15-40
H-Tet-Cy5	518	-	649	664	~5
Me-Tet-ATTO655	520	-	663	682	~3

Data synthesized from information presented in Beliu et al., 2019.[\[2\]](#)[\[9\]](#)

Table 2: Photophysical Properties of HDyes[\[1\]](#)

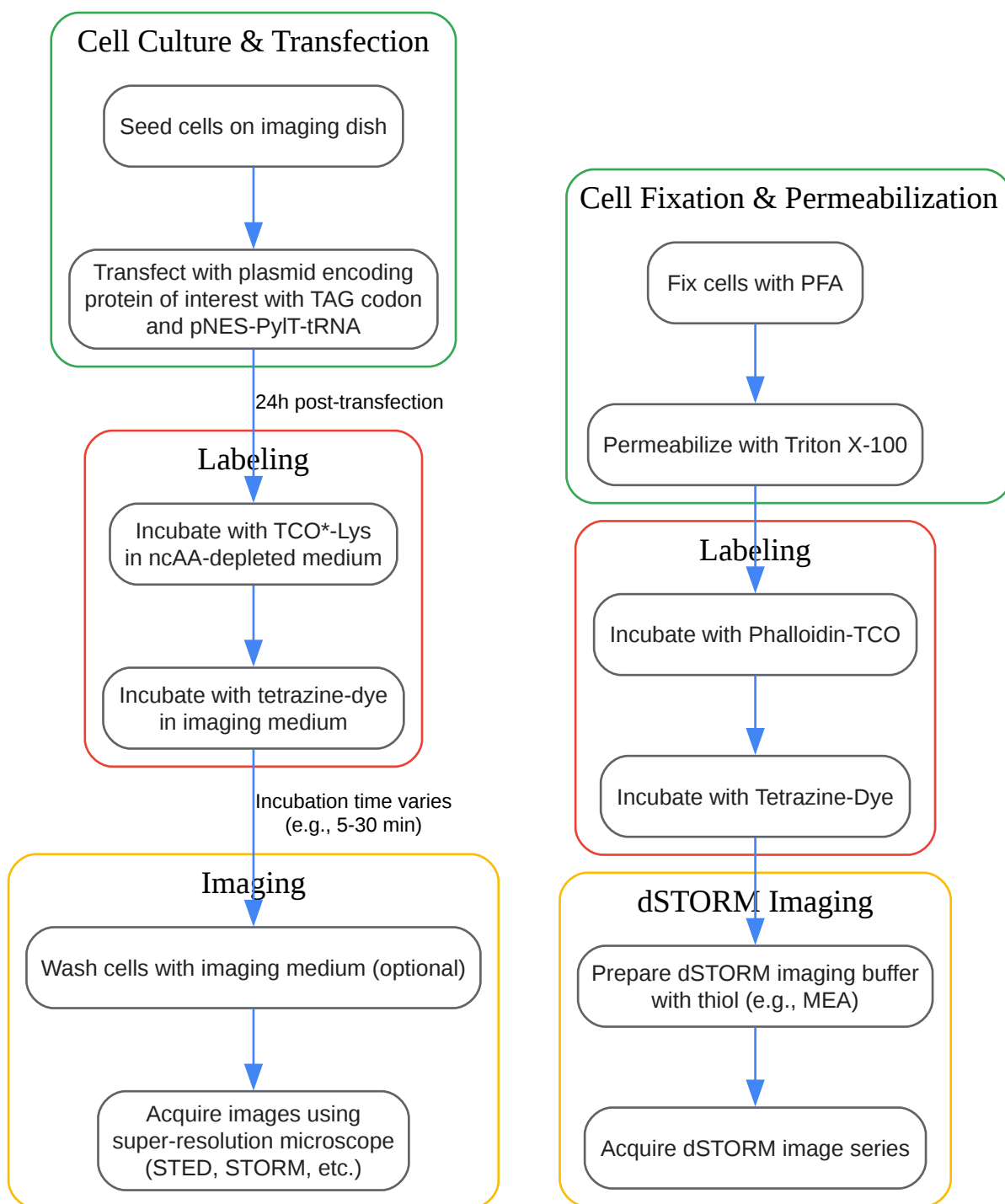
HDye	Absorption Max (nm)	Emission Max (nm)	Fluorescence Quantum Yield	Fluorescence Lifetime (ns)
o-TzR	555	580	0.002	-
o-TzR + TCO	555	580	0.34	2.1
sb-HD656	656	676	0.01	-
sb-HD656 + TCO	656	676	0.25	1.8

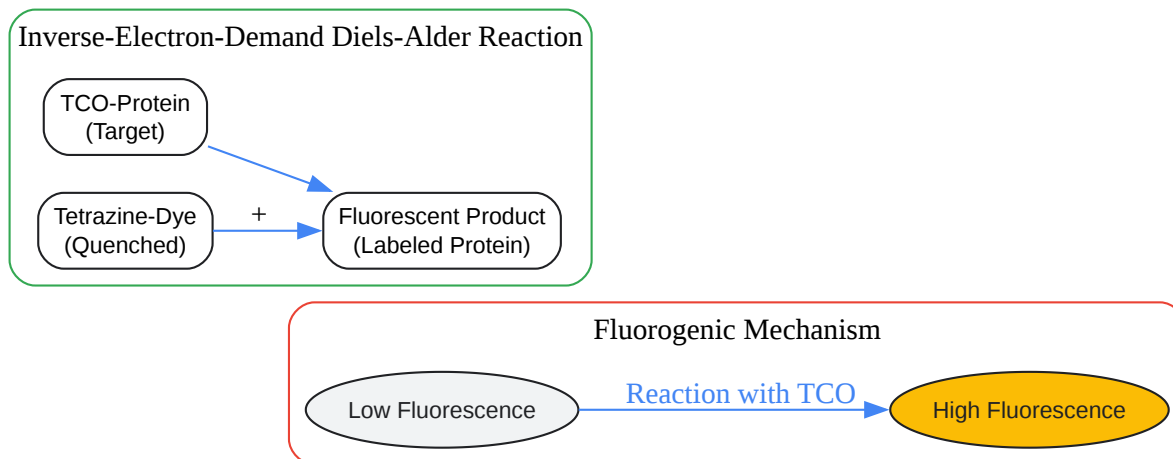
Data extracted from Weber et al., 2021.[\[1\]](#)

Experimental Protocols

Protocol 1: General Live-Cell Labeling for Super-Resolution Microscopy

This protocol outlines the general steps for labeling proteins in live cells using genetic code expansion to incorporate a TCO-modified unnatural amino acid, followed by reaction with a tetrazine-dye.





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